

Application Note: Ste

A

Compound of Interest

Compound Name: 4-Phenyl-6-(piperidin-1-ylmethyl)pyrimidin-5-OL
CAS No.: 88466-99-3
Cat. No.: B12107298

Introduction & Scientific Rationale

Pyrimidin-5-ol (5-hydroxypyrimidine) and its functionalized derivatives are privileged scaffolds in modern drug discovery. They serve as critical pharm

Due to the highly electron-deficient nature of the pyrimidine diazine ring, direct electrophilic aromatic substitution (such as direct hydroxylation) is ther

- Harsh O-Demethylation: Nucleophilic ether cleavage of 5-methoxypyrimidines[4].
- Catalytic Hydrogenolysis: Mild deprotection of 5-(benzyloxy)pyrimidines[4].
- De Novo Ring Construction: Condensation and subsequent aromatization for complex substituted derivatives (e.g., 2-(trifluoromethyl)pyrimidin-5-ol

Mechanistic Pathways & Workflow Visualization

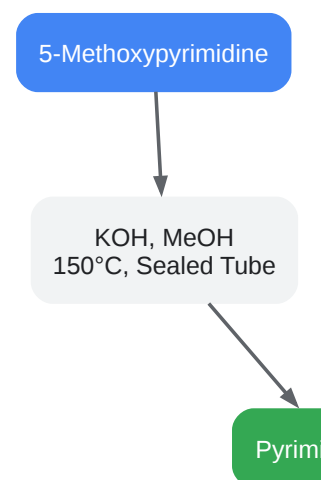


Figure 1: Divergent synthetic workflows for pyrimidin-5-ol and its derivatives.

Causality in Experimental Design:

- Thermodynamic Forcing (Method 1): The cleavage of a methyl ether on an electron-deficient ring requires extreme conditions. Using KOH in methanol.
- Chemoselective Reduction (Method 2): Benzyl ethers are ideal protecting groups for pyrimidin-5-ols. Palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Oxidative Aromatization (Method 3): When constructing the ring de novo from aliphatic precursors, the resulting intermediate is a tetrahydropyrimidin-5(1H)-one.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via O-Demethylation (High-Temperature Cleavage)

Objective: Synthesize 5-hydroxypyrimidine from 5-methoxypyrimidine. Reagents: 5-methoxypyrimidine (2.99 g, 27.2 mmol), powdered Potassium Hydroxide (KOH).

- Reaction Setup: In a heavy-walled pressure vessel (sealed tube), combine 5-methoxypyrimidine and powdered KOH in 50 mL of methanol.
- Heating: Seal the tube securely and heat the reaction mixture to 150 °C overnight. Safety Note: Ensure the pressure vessel is rated for the vapor pressure of the reaction mixture.
- Quenching: Cool the vessel completely to room temperature before carefully unsealing. Neutralize the highly basic mixture by adding glacial acetic acid.
- Concentration & Trituration: Concentrate the mixture under reduced pressure. Grind the resulting residue with hot acetonitrile (2 x 100 mL). Combine the extracts.
- Secondary Extraction: Grind the solid with hot ethyl acetate (100 mL) and concentrate the extract under reduced pressure.
- Purification: Purify via flash column chromatography (Silica gel; Mobile phase: 9:1 Dichloromethane/Methanol) to afford 5-hydroxypyrimidine (1.11 g, 39% yield).

Protocol B: Synthesis via Catalytic Hydrogenolysis (Mild Deprotection)

Objective: Synthesize pyrimidin-5-ol from 5-(benzyloxy)pyrimidine. Reagents: 5-[(phenylmethyl)oxy]pyrimidine (2.43 g, 13.0 mmol), 10% Pd/C, Methanol.

- Preparation: Dissolve 5-(benzyloxy)pyrimidine in 20 mL of methanol in a round-bottom flask.
- Catalyst Addition: Carefully add 10% Pd/C to the solution. Pro-tip: Purge the flask with inert gas (Argon/N₂) before adding the dry catalyst to prevent oxidation.
- Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (1 atm, via balloon). Stir vigorously at room temperature for 48-72 hours (over the weekend).
- Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional methanol.
- Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is typically of sufficient purity to be used in subsequent steps without further purification.

Protocol C: De Novo Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol

Objective: Construct a highly functionalized pyrimidin-5-ol via cyclization and aromatization. Reagents: 1,3-diamino-2-hydroxypropane, ethyl trifluoroacetate, DMSO, NaOH, TsCl.

- Cyclization: In a reaction flask equipped with a Dean-Stark trap (water knockout vessel), combine 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (10.0 g, 0.1 mol) in 100 mL of DMSO.
- Intermediate Isolation: Cool to room temperature, add petroleum ether (20 mL), and triturate to precipitate the solid. Filter and dry to obtain 2-(trifluoromethyl)pyrimidin-5-ol.
- Activation (Tosylation): React the intermediate with TsCl in the presence of a base to form the bis-tosylated intermediate (1-p-toluenesulfonyl-2-(trifluoromethyl)pyrimidin-5-ol).
- Aromatization: Dissolve the tosylated intermediate (24 g, 0.05 mol) in DMSO (200 mL). Add NaOH (4.4 g, 0.11 mol). Stir at room temperature for 24 hours.
- Extraction: Dilute with water (300 mL) and extract with ethyl acetate (2 x 200 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄.
- Purification: Triturate the crude product with a 5:1 mixture of petroleum ether/ethyl acetate to yield pure 2-(trifluoromethyl)pyrimidin-5-ol (75% yield).

Quantitative Data Summary

Methodology	Starting Material	Key Reagent
O-Demethylation	5-Methoxypyrimidine	KOH, MeOH, 1
Hydrogenolysis	5-(Benzyloxy)pyrimidine	10% Pd/C, H ₂
De Novo Synthesis	Aliphatic diamines + Esters	1. 170 °C heat

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